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molecular formula C7H8ClN3 B1446893 3-(Azetidin-1-yl)-6-chloropyridazine CAS No. 1352754-17-6

3-(Azetidin-1-yl)-6-chloropyridazine

Cat. No. B1446893
M. Wt: 169.61 g/mol
InChI Key: XFUXNFARTFEQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933072B2

Procedure details

Azetidine (250 mg) was added to a stirred solution of 3,6-dichloropyridazine (650 mg) and N,N-diisopropyl-ethylamine (0.9 mL) in n-propanol (10 mL). The mixture was stirred at room temperature for 9 days and then concentrated. The solid residue was partitioned between ethyl acetate (100 mL) and water (10 mL). The organic layer was separated and washed with brine (10 mL), dried (Na2SO4), and concentrated to leave a white solid (627 mg). Chromatography on a 12-g silica gel cartridge (eluted with a 0-100% ethyl acetate in hexanes gradient) afforded the title compound as a white solid. Yield: 441 mg (59% of theory); 1H NMR (CDCl3) δ 2.47 (m, 2H), 4.13 (m, 4H), 6.48 (d, 1H), 7.16 (d, 1H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH2:3][CH2:2]1.[Cl:5][C:6]1[N:7]=[N:8][C:9](Cl)=[CH:10][CH:11]=1.C(N(CC)C(C)C)(C)C>C(O)CC>[N:1]1([C:9]2[N:8]=[N:7][C:6]([Cl:5])=[CH:11][CH:10]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
N1CCC1
Name
Quantity
650 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 9 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue was partitioned between ethyl acetate (100 mL) and water (10 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
9 d
Name
Type
product
Smiles
N1(CCC1)C=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 627 mg
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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